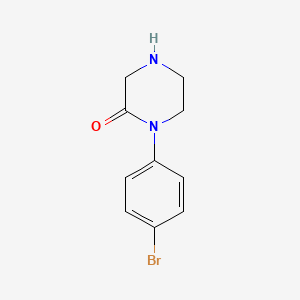

1-(4-Bromophenyl)piperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORBLAPBQYNWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679440 | |

| Record name | 1-(4-Bromophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877679-22-6 | |

| Record name | 1-(4-Bromophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Data Summary: 1-(4-Bromophenyl)piperazin-2-one

Introduction

This document provides a technical summary of the known chemical properties of 1-(4-Bromophenyl)piperazin-2-one. It is critical to distinguish this compound from the more extensively studied and commercially available analog, 1-(4-Bromophenyl)piperazine. The defining structural feature of the subject compound is the presence of a carbonyl group at the 2-position of the piperazine ring, which significantly alters its chemical and electronic properties. Publicly available data on this compound is limited, and this guide serves to consolidate the existing information and provide context based on the broader class of N-aryl piperazinones.

Chemical Identity

The fundamental identification parameters for this compound and its hydrochloride salt are detailed below. The hydrochloride salt is the form most commonly cited in chemical databases.

| Identifier | Data | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Piperazinone, 1-(4-bromophenyl)- | [1] |

| CAS Number | 1187931-21-0 (for hydrochloride salt) | [1] |

| Molecular Formula | C₁₀H₁₁BrN₂O | [1] |

| Molecular Formula (HCl Salt) | C₁₀H₁₁BrN₂O·HCl | [1] |

| SMILES | C1CN(C(=O)CN1)C2=CC=C(C=C2)Br | N/A |

| InChI | InChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | N/A |

| InChIKey | WORBLAPBQYNWAU-UHFFFAOYSA-N | N/A |

Physicochemical and Spectral Properties

Detailed experimental physicochemical data for this compound is not widely available in the scientific literature. The following table summarizes the calculated and predicted properties.

| Property | Value | Notes |

| Molecular Weight | 255.11 g/mol | Calculated for C₁₀H₁₁BrN₂O |

| Molecular Weight (HCl Salt) | 291.57 g/mol | Calculated for C₁₀H₁₁BrN₂O·HCl[1] |

| Monoisotopic Mass | 254.00548 Da | N/A |

| Appearance | Not reported | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide an indication of the ion's size and shape in the gas phase. The following are predicted values for various adducts of the parent compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 255.01276 | 147.5 |

| [M+Na]⁺ | 276.99470 | 157.4 |

| [M-H]⁻ | 252.99820 | 152.4 |

| [M+NH₄]⁺ | 272.03930 | 164.8 |

| [M+K]⁺ | 292.96864 | 145.4 |

Synthesis and Reactivity

Specific, validated synthesis protocols for this compound are not detailed in the reviewed literature. However, general synthetic strategies for N-arylpiperazin-2-ones offer valuable insight into potential manufacturing pathways.

General Synthetic Approaches

The synthesis of N-arylpiperazin-2-ones typically involves the formation of the piperazinone ring through cyclization reactions. A common approach is the reaction of an N-arylethylenediamine with a two-carbon electrophile that can undergo cyclization. Another plausible route is the direct arylation of a pre-formed piperazin-2-one, although this can be challenging due to the presence of the amide nitrogen.

A recently developed metal-promoted cascade approach for piperazin-2-ones utilizes a chloro allenylamide, primary amines, and aryl iodides, which allows for the creation of three new bonds in a single step.[2] This methodology introduces two points of diversity, making it a valuable tool for creating libraries of biologically relevant piperazinones.[2]

The diagram below illustrates a generalized synthetic workflow for N-arylpiperazines, which can be conceptually adapted for piperazin-2-one synthesis.

Figure 1. A conceptual workflow for the synthesis of N-aryl piperazinones.

Reactivity Profile

The reactivity of this compound is dictated by its principal functional groups: the N-aryl system, the amide within the piperazinone ring, the secondary amine, and the bromophenyl group.

-

N-Arylation: The secondary amine (NH) is a nucleophilic site and can undergo further substitution reactions, such as alkylation or acylation.

-

Amide Chemistry: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl group can also influence the reactivity of adjacent positions.

-

Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This makes the compound a useful intermediate for creating more complex molecules.

Potential Applications and Biological Activity

While no specific biological studies have been published for this compound, the broader class of piperazine and piperazinone derivatives is of significant interest in medicinal chemistry.

The piperazine moiety is a common scaffold in drugs targeting the central nervous system (CNS).[3][4] Many piperazine derivatives exhibit pharmacological activity at neurotransmitter receptors, including serotonin (5-HT), dopamine, and adrenergic receptors.[5] Consequently, they are investigated for a variety of therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic agents.[3][6]

The structural modifications present in this compound compared to its more studied piperazine counterpart could lead to a distinct pharmacological profile. The introduction of the carbonyl group may alter receptor binding affinity, selectivity, and pharmacokinetic properties. Therefore, this compound represents a novel scaffold for investigation in CNS drug discovery programs. The piperazine and its derivatives have also been explored for their anti-inflammatory, antimicrobial, and anticonvulsant activities.[7]

Figure 2. Established pharmacological roles of the piperazine scaffold.

Conclusion

This compound is a sparsely characterized compound with potential as a building block in medicinal chemistry, particularly for the development of novel CNS-active agents. While basic identifiers and predicted spectral data are available for its hydrochloride salt, a comprehensive understanding of its chemical and biological properties requires further experimental investigation. The synthetic and pharmacological context provided by the broader class of N-aryl piperazines and piperazinones suggests that this compound is a worthwhile target for future research and development.

References

- de Oliveira, R., de Freitas, R. M., & de Castro, M. R. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143-162.

- Asif, M. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.

- Jilsha, G., & Manju, S. L. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 8(12), 1697-1703.

- Choudhary, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- García-García, A. L., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 1, 103-110.

- PubChemLite. (n.d.). This compound hydrochloride (C10H11BrN2O).

- Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Synfacts.

Sources

- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

1-(4-Bromophenyl)piperazin-2-one CAS number lookup

An In-Depth Technical Guide to 1-(4-Bromophenyl)piperazine

A Note on Nomenclature: This guide focuses on the chemical intermediate 1-(4-Bromophenyl)piperazine (CAS No. 66698-28-0). The initial query for "1-(4-Bromophenyl)piperazin-2-one" did not yield a readily available CAS number for a widely recognized compound, suggesting that 1-(4-Bromophenyl)piperazine is the likely intended subject of interest for a technical guide aimed at researchers and drug development professionals.

Introduction

1-(4-Bromophenyl)piperazine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development.[1][2] Its rigid piperazine core, substituted with a bromophenyl group, provides a valuable scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role as a critical intermediate in drug discovery.

Physicochemical Properties

1-(4-Bromophenyl)piperazine is a white to off-white crystalline powder with a molecular formula of C10H13BrN2.[1][3][4] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane.[3][4] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 66698-28-0 | [5][6][7] |

| Molecular Formula | C10H13BrN2 | [4][5] |

| Molecular Weight | 241.13 g/mol | [5][6] |

| Melting Point | 91-95 °C | [3][5] |

| Boiling Point | 353.3±27.0 °C (Predicted) | [5] |

| Density | 1.386±0.06 g/cm3 (Predicted) | [5] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Storage Temperature | 2-8°C | [1][5][6] |

Synthesis of 1-(4-Bromophenyl)piperazine

The synthesis of 1-(4-bromophenyl)piperazine can be achieved through several routes. A common and efficient method involves the reaction of 4-bromoaniline with bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol: Synthesis from 4-Bromoaniline

Objective: To synthesize 1-(4-bromophenyl)piperazine from 4-bromoaniline and bis(2-chloroethyl)amine hydrochloride.

Materials:

-

4-Bromoaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Sodium Carbonate)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve 4-bromoaniline in the chosen anhydrous solvent.

-

Add a suitable base, such as sodium carbonate, to the mixture.

-

Slowly add bis(2-chloroethyl)amine hydrochloride to the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and acidify with hydrochloric acid.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted starting materials.

-

Basify the aqueous layer with a sodium hydroxide solution until a precipitate forms.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 1-(4-bromophenyl)piperazine.

Caption: The central role of 1-(4-Bromophenyl)piperazine in drug discovery.

Safety and Handling

1-(4-Bromophenyl)piperazine is classified as harmful if swallowed, in contact with skin, or if inhaled. [8]It may cause irritation to the eyes, skin, and respiratory tract. [3]Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. [3]Work should be conducted in a well-ventilated area or a fume hood.

Storage: The compound should be stored in a cool, dry place at 2-8°C, away from incompatible materials. [1][4][6]

Conclusion

1-(4-Bromophenyl)piperazine is a fundamentally important intermediate in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable tool for the development of novel therapeutics, particularly for central nervous system disorders. A thorough understanding of its properties, synthesis, and applications is crucial for researchers and scientists in the field of drug discovery and development.

References

- ChemBK. 1-(4-Bromophenyl)piperazine. [Link]

- Pharmaffiliates. CAS No : 66698-28-0 | Product Name : 1-(4-Bromophenyl)piperazine. [Link]

- ChemBK. Piperazine, 1-(4-bromophenyl)-. [Link]

- PubChem. 1-(4-Bromophenyl)piperazine. [Link]

- LookChem. 1-(4-Bromophenyl)

- LookChem. 1-(4-Bromophenyl)piperazine. [Link]

- MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

- ResearchGate. Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,.... [Link]

- DIARY directory. 1-(4-Bromophenyl)piperazine hydrochloride. [Link]

- PubMed. 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. [Link]

- MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

- Frontiers. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. lookchem.com [lookchem.com]

- 8. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)piperazin-2-one

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-(4-Bromophenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes foundational chemical principles, comparative analysis with the closely related analogue 1-(4-Bromophenyl)piperazine, and established analytical protocols. The objective is to equip researchers with the necessary framework to understand, predict, and experimentally determine the critical physicochemical parameters that govern the behavior and potential applications of this compound. We will delve into its structural features, predictable effects on properties such as solubility and basicity, and provide robust, self-validating experimental workflows for its full characterization.

Introduction and Molecular Structure Analysis

This compound belongs to the class of N-arylpiperazinones. Its structure is characterized by a piperazin-2-one ring system where one of the nitrogen atoms (at position 1) is substituted with a 4-bromophenyl group.

Molecular Identifiers:

-

Molecular Formula: C₁₀H₁₁BrN₂O

-

Molecular Weight: 255.11 g/mol

-

CAS Number: 111899-73-3 (for the hydrochloride salt)[1]

The key structural feature that distinguishes this compound from the more commonly documented 1-(4-Bromophenyl)piperazine is the presence of a carbonyl group (C=O) at the second position of the piperazine ring. This lactam functionality introduces significant changes to the molecule's electronic and steric landscape, which profoundly influences its physicochemical properties.

Anticipated Effects of the Carbonyl Group:

-

Reduced Basicity: The electron-withdrawing nature of the adjacent carbonyl group is expected to decrease the basicity of the secondary amine at position 4 compared to the corresponding amine in 1-(4-Bromophenyl)piperazine.

-

Increased Polarity: The carbonyl group introduces a significant dipole moment, increasing the overall polarity of the molecule. This is anticipated to affect its solubility profile and chromatographic behavior.

-

Hydrogen Bonding: The lactam moiety contains both a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H group), which will influence its solid-state packing and interactions with polar solvents.

Core Physicochemical Properties: A Comparative and Predictive Overview

Direct experimental data for this compound is scarce. Therefore, we present a combination of predicted values and a comparative analysis with the well-characterized analogue, 1-(4-Bromophenyl)piperazine. This approach provides a scientifically grounded baseline for researchers.

| Property | This compound (Predicted/Inferred) | 1-(4-Bromophenyl)piperazine (Experimental Data) | Rationale for Expected Differences |

| Melting Point (°C) | Higher than 110-113°C | 110–113 °C[2] | The presence of the N-H donor and C=O acceptor in the lactam ring allows for strong intermolecular hydrogen bonding, leading to a more stable crystal lattice that requires more energy to disrupt. |

| Boiling Point (°C) | Higher than 353°C | ~353.3 °C (Predicted)[3] | Increased molecular weight and polarity due to the oxygen atom lead to stronger intermolecular forces (dipole-dipole interactions), thus elevating the boiling point. |

| Aqueous Solubility | Slightly enhanced in comparison | Slightly soluble in water[2]; Sparingly soluble in water[4] | The polar lactam group can engage in hydrogen bonding with water molecules, potentially improving aqueous solubility over the non-polar piperazine analogue. However, the overall molecule remains largely hydrophobic. |

| logP (Octanol-Water Partition Coefficient) | Lower than 1.9 | ~1.9 (Predicted)[5] | The introduction of the polar carbonyl group increases hydrophilicity, which is expected to lower the logP value, indicating a lesser preference for the lipid phase compared to the piperazine analogue. |

| pKa (of the conjugate acid) | Lower than 8.88 | ~8.88 (Predicted)[3][4] | The electron-withdrawing effect of the carbonyl group significantly reduces the electron density on the secondary amine (N4), making it a weaker base. Therefore, its conjugate acid will be stronger (lower pKa). |

Spectroscopic Profile: Characterization and Interpretation

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While specific spectra are not publicly available, the following section outlines the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Two doublets in the aromatic region (approx. 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Piperazinone Protons: The protons on the piperazinone ring will appear as multiplets in the aliphatic region. The protons adjacent to the carbonyl group (at C3) are expected to be shifted downfield compared to those in a standard piperazine ring. The N-H proton will likely appear as a broad singlet.

-

Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ would be appropriate.

-

-

¹³C NMR:

-

Carbonyl Carbon: A characteristic peak in the downfield region (approx. 165-175 ppm), which is a definitive indicator of the lactam functionality.

-

Aromatic Carbons: Four signals are expected for the 4-bromophenyl group, including the carbon attached to the bromine (ipso-carbon) and the carbon attached to the nitrogen.

-

Aliphatic Carbons: Signals corresponding to the three unique carbons of the piperazinone ring.

-

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

-

Key Expected Absorptions:

-

N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹, characteristic of the secondary amine in the lactam ring.

-

C=O Stretch (Lactam): A strong, sharp absorption band typically found in the range of 1650-1680 cm⁻¹. This is a critical diagnostic peak.

-

C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.

-

Expected Fragmentation Pattern (Electron Impact - EI):

-

Molecular Ion Peak (M⁺): A peak at m/z 254 and 256 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Key Fragments: Fragmentation is likely to occur via cleavage of the piperazinone ring and loss of fragments such as CO. The bromophenyl cation would also be an expected fragment.

-

Experimental Protocols for Physicochemical Characterization

For researchers synthesizing or working with this compound, the following protocols outline standard, self-validating methods for determining its key properties.

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is the preferred method for its accuracy and the small sample size required.

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into an aluminum DSC pan. Crimp the pan to seal it.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.

-

A nitrogen purge is used to maintain an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid.

Causality and Trustworthiness: This method is highly reproducible. The sharpness of the melting peak is a good indicator of the sample's purity.

Workflow for Melting Point Determination using DSC

Caption: Workflow for determining melting point via DSC.

Determination of Aqueous Solubility (HPLC-UV Method)

This method is reliable for compounds with chromophores, such as the bromophenyl group in the target molecule.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol) at known concentrations. Inject these standards into an HPLC-UV system and generate a calibration curve of peak area versus concentration.

-

Equilibration: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

-

Shaking/Stirring: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to remove undissolved solid. A 0.22 µm syringe filter is recommended.

-

Quantification: Inject the clear supernatant (diluted if necessary) into the calibrated HPLC-UV system.

-

Calculation: Use the peak area from the sample and the calibration curve to determine the concentration of the dissolved compound, which represents its aqueous solubility.

Expertise and Validation: This method is highly specific and sensitive. Running the experiment in triplicate and ensuring the calibration curve has a high correlation coefficient (R² > 0.999) ensures the trustworthiness of the results.

Workflow for Solubility Determination

Caption: HPLC-based workflow for aqueous solubility.

Conclusion

While this compound remains a compound with limited publicly available data, this guide provides a robust framework for its characterization. By understanding its core structure and the influence of the lactam functionality, researchers can make informed predictions about its physicochemical properties. The provided spectroscopic insights and detailed experimental protocols offer a clear path for scientists to generate the empirical data needed to advance their research and development efforts. This synthesis of predictive chemistry and practical methodology serves as a valuable resource for anyone working with this or structurally similar novel chemical entities.

References

- Glory Chemical. (n.d.). 1-(4-Bromophenyl)piperazine: Properties, Applications, and Quality Specifications.

- ChemBK. (2024, April 9). 1-(4-Bromophenyl)piperazine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735629, 1-(4-Bromophenyl)piperazine.

- PubChemLite. (n.d.). This compound hydrochloride (C10H11BrN2O).

Sources

- 1. PubChemLite - this compound hydrochloride (C10H11BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. nbinno.com [nbinno.com]

- 3. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(4-Bromophenyl)piperazin-2-one molecular weight and formula

An In-Depth Technical Guide to 1-(4-Bromophenyl)piperazin-2-one

Abstract

This compound is a heterocyclic organic compound featuring a piperazinone core N-substituted with a 4-bromophenyl group. This structure combines two key chemical motifs of significant interest in medicinal chemistry and synthetic organic chemistry. The piperazinone scaffold is a prevalent feature in a variety of biologically active molecules, while the bromophenyl group serves as a versatile synthetic handle for elaboration into more complex structures via modern cross-coupling reactions. This guide provides a comprehensive overview of the core molecular properties, a plausible synthetic pathway, expected analytical characterization, potential applications in drug discovery, and essential safety protocols for this compound. While this specific molecule is not extensively documented in peer-reviewed literature, this document extrapolates its chemical logic based on well-established principles, providing a valuable resource for researchers and drug development professionals.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure, formula, and key identifiers. For this compound, these core attributes are summarized below. The data is primarily derived from computational databases, highlighting its status as a novel or less-studied chemical entity.[1]

| Identifier | Data | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₁BrN₂O | [1] |

| Molecular Weight | 255.12 g/mol | Calculated |

| Monoisotopic Mass | 254.00548 Da | [1] |

| CAS Number | Not available for free base | - |

| InChI | InChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 | [1] |

| InChIKey | WORBLAPBQYNWAU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CN(C(=O)CN1)C2=CC=C(C=C2)Br | [1] |

| Predicted XlogP | 1.3 | [1] |

Synthesis and Mechanism

While a specific, peer-reviewed synthesis for this compound is not readily found, a highly plausible and efficient route can be designed based on modern synthetic methodologies. The most logical approach involves the N-arylation of a piperazin-2-one precursor with a suitable bromophenyl source, leveraging a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.

Rationale for Synthetic Strategy

The Buchwald-Hartwig amination is the method of choice for constructing carbon-nitrogen bonds, particularly for coupling amines with aryl halides. Its advantages include:

-

High Functional Group Tolerance: The reaction proceeds under conditions that tolerate a wide variety of functional groups, which is crucial in multi-step syntheses.

-

Efficiency: Modern palladium catalysts and ligands enable these couplings to occur with high yields and selectivity.

-

Convergent Synthesis: It allows for the late-stage combination of two key fragments (the piperazinone core and the aryl halide), which is an efficient strategy for building molecular libraries.

The proposed synthesis joins piperazin-2-one with 1-bromo-4-iodobenzene. The iodine atom is significantly more reactive than the bromine atom in palladium-catalyzed cross-coupling, allowing for selective reaction at the C-I bond while preserving the C-Br bond for subsequent synthetic modifications.

Proposed Synthesis Workflow

The diagram below illustrates the proposed synthetic pathway.

Sources

Harnessing the Potential of the Piperazin-2-one Scaffold: A Guide to Research Applications

An In-Depth Technical Guide for Researchers

Foreword: The Piperazin-2-one Core - A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. The piperazin-2-one moiety, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, has firmly established itself as such a scaffold.[1][2] Its unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability makes it an invaluable starting point for the design of novel therapeutics.[3][4]

This guide provides an in-depth exploration of the potential research applications of piperazin-2-one derivatives. Moving beyond a simple catalog of activities, we will delve into the mechanistic rationale behind their efficacy in key therapeutic areas, provide actionable experimental protocols, and outline the strategic considerations for designing next-generation drug candidates based on this versatile core.

The Strategic Advantage of the Piperazin-2-one Scaffold

The power of the piperazin-2-one core lies in its inherent physicochemical properties and its synthetic accessibility. The two nitrogen atoms and the amide bond provide a rich landscape for molecular interactions, including hydrogen bond donors and acceptors, which are critical for target binding.[3] Furthermore, the scaffold allows for the introduction of multiple points of diversity, enabling chemists to fine-tune properties like solubility, bioavailability, and target specificity.[1][2]

Modern synthetic methods, such as one-pot cascade reactions, have made the generation of diverse piperazin-2-one libraries highly efficient.[2][5] This efficiency is paramount in early-stage drug discovery, allowing for the rapid screening of numerous analogues to identify structure-activity relationships (SAR).

Caption: High-level overview of a diversity-oriented synthesis workflow.

Key Therapeutic Application Areas

The structural features of piperazin-2-one derivatives have been leveraged to develop potent agents across several disease areas.

Oncology: Targeting Cell Proliferation and Survival

The piperazin-2-one scaffold is a common feature in molecules designed to interfere with cancer cell growth and survival.[6]

Mechanistic Insights: Derivatives have been shown to exert cytotoxic effects through various mechanisms, including the induction of apoptosis.[7] In studies on human leukemia cells, certain phosphonic derivatives of a related octahydroquinoxalin-2(1H)-one scaffold were found to increase caspase 3/7 activity, a key indicator of programmed cell death.[7] Other piperazin-2-one derivatives have been incorporated into larger molecules, such as vindoline conjugates, to create highly potent antiproliferative agents.[8] For instance, a vindoline derivative featuring a 4-(trifluoromethyl)benzyl]piperazine moiety demonstrated a growth inhibition (GI₅₀) value of 1.00 μM against the MDA-MB-468 breast cancer cell line.[8] More recently, piperazin-2-yl-pyrimidines have been identified as anticancer agents that modulate the JNK signaling pathway in breast carcinoma.[9]

Data Summary: Cytotoxic Activity of Representative Piperazin-2-one Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Reported Value | Reference |

| TADDOL-derived | Multiple Lines | TD₅₀ | < 50 µM | [7] |

| CF₃-substituted | Multiple Lines | TD₅₀ | < 50 µM | [7] |

| Vindoline Conjugate 23 | MDA-MB-468 (Breast) | GI₅₀ | 1.00 µM | [8] |

| Vindoline Conjugate 25 | HOP-92 (Lung) | GI₅₀ | 1.35 µM | [8] |

| Piperazin-2-yl-pyrimidine | MCF-7 (Breast) | Anticancer Activity | Significant | [9] |

Neurodegenerative Disorders: A Multi-Target Approach

Complex diseases like Alzheimer's (AD) and Parkinson's (PD) often involve multiple pathological pathways, making multi-target ligands particularly attractive. The piperazin-2-one scaffold serves as an excellent foundation for such agents.[10]

Mechanistic Insights: Research has shown that piperazine-substituted chalcones can act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to the pathogenesis of PD.[10] At the same time, these and other derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), both key targets in AD.[10] This multi-target profile is highly desirable. For example, compounds PC10 and PC11 were found to be reversible and competitive inhibitors of MAO-B with Ki values of 0.63 µM and 0.53 µM, respectively.[10] Furthermore, piperazine derivatives have been investigated as TRPC6 channel agonists, which may offer neuroprotective effects against amyloid toxicity in AD models.[11][12]

Caption: Multi-target inhibition strategy for Alzheimer's Disease.

Infectious Diseases: Combating Microbial and Viral Threats

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13][14] Piperazine-containing compounds have a long history in this area, and the piperazin-2-one core offers new avenues for exploration.[15][16]

Mechanistic Insights: Piperazin-2-one derivatives have demonstrated a broad range of activities. Specific derivatives have shown promise as anti-HIV agents, with some showing preferential activity against HIV-2.[1] One study identified a trisubstituted piperazin-2-one derivative that inhibits adenovirus replication.[17] The scaffold is also a key component in numerous antibacterial and antifungal agents.[14][18] The versatility of the core allows for modifications that can be tailored to target specific enzymes or cellular processes in pathogens.

Experimental Protocols: From Synthesis to Biological Evaluation

To translate the potential of piperazin-2-one derivatives into tangible research outcomes, robust and reproducible experimental methods are essential.

Protocol: One-Pot Synthesis of a Substituted Piperazin-2-one

This protocol is a generalized example based on cascade reaction methodologies, designed for efficiency and diversity.[2][19]

Principle: This method utilizes a palladium-catalyzed cascade reaction to form three new bonds in a single synthetic operation, allowing for the rapid assembly of the piperazin-2-one core with two points of diversity.

Materials:

-

Chloro allenylamide (starting material)

-

Substituted aryl iodide (e.g., 4-iodoanisole)

-

Primary amine (e.g., benzylamine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Silver salt (e.g., AgNO₃)

-

Base (e.g., Cs₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard glassware for inert atmosphere synthesis

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the chloro allenylamide (0.1 mmol, 1.0 equiv), aryl iodide (0.12 mmol, 1.2 equiv), cesium carbonate (0.3 mmol, 3.0 equiv), silver nitrate (0.05 mmol, 0.5 equiv), and Pd(PPh₃)₄ (0.01 mmol, 10 mol%).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL) via syringe. Finally, add the primary amine (0.3 mmol, 3.0 equiv) to the stirring suspension.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 85-90 °C in an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired piperazin-2-one derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Piperazin-2-one test compounds, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazin-2-one derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Future Perspectives and Conclusion

The piperazin-2-one scaffold continues to be a fertile ground for drug discovery. Its proven success across diverse therapeutic areas confirms its status as a privileged structure.[1][2] Future research will likely focus on several key areas:

-

Combinatorial Synthesis: Leveraging efficient synthetic methods to create large, diverse libraries for high-throughput screening.[5]

-

Structure-Based Design: Using computational modeling and crystallographic data to design derivatives with enhanced potency and selectivity for specific targets.

-

Multi-Target Ligands: Intentionally designing single molecules that can modulate multiple disease-relevant pathways, particularly for complex conditions like cancer and neurodegenerative disorders.[10][20]

References

- Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. (Source: Thieme Chemistry) [Link]

- Anonymous. (n.d.). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health (NIH). [Link]

- Anonymous. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF.

- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. [Link]

- Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. [Link]

- Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-447. [Link]

- Anonymous. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

- Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

- Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health (NIH). [Link]

- Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 60-68. [Link]

- Anonymous. (n.d.).

- Anonymous. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Bentham Science. [Link]

- Anonymous. (2022). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.

- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576. [Link]

- Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link]

- Anonymous. (n.d.). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. PubMed Central (PMC). [Link]

- Anonymous. (n.d.). The structure-activity relationship of antihistaminic activity piperazine derivatives.

- Anonymous. (n.d.). PIPERAZINES.

- Anonymous. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Anonymous. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

- Deguin, A., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

- Anonymous. (n.d.). Piperazine containing derivatives as anticancer agents.

- Borbás, A., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(14), 5378. [Link]

- Anonymous. (n.d.). Syntheses and transformations of piperazinone rings. A review.

- Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]

- Anonymous. (n.d.). Discovery of Piperazin-2-yl-pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF-7 Breast Carcinoma. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 9. Discovery of Piperazin‐2‐yl‐pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF‐7 Breast Carcinoma | Semantic Scholar [semanticscholar.org]

- 10. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apjhs.com [apjhs.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

The 1-Arylpiperazin-2-one Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pharmacophore

The 1-arylpiperazin-2-one scaffold has steadily emerged from the broader class of arylpiperazines as a privileged core structure in medicinal chemistry. Its unique combination of a rigidified piperazinone ring and a variable aryl moiety offers a compelling platform for the design of highly selective and potent ligands for a range of biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of 1-arylpiperazin-2-one derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

The inherent structural features of the 1-arylpiperazin-2-one core, including a hydrogen bond acceptor (the lactam carbonyl), a basic nitrogen atom, and a tunable aromatic system, allow for multifaceted interactions with biological macromolecules. This has led to the exploration of this scaffold in a variety of therapeutic areas, most notably in oncology and neuroscience.[1][2] Unlike more flexible long-chain arylpiperazines, the constrained conformation of the piperazin-2-one ring can impart enhanced selectivity and reduced off-target effects, a critical consideration in modern drug design.[3]

Core Synthesis and Chemical Properties: Building the Foundation

The construction of the 1-arylpiperazin-2-one scaffold can be approached through several synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and versatile method involves the N-alkylation of a pre-formed arylpiperazine with a suitable 2-haloacetamide derivative, followed by intramolecular cyclization.

General Synthetic Workflow

A common and efficient pathway to 1-arylpiperazin-2-ones is initiated with the reaction of a substituted N-arylpiperazine with an α-haloacetyl halide, such as 2-chloroacetyl chloride, to form an intermediate N-(2-chloroacetyl)-N'-arylpiperazine. Subsequent intramolecular cyclization, often facilitated by a base, yields the desired 1-arylpiperazin-2-one core. This approach allows for significant diversity at the aryl portion of the molecule.

Caption: General synthetic workflow for 1-arylpiperazin-2-one scaffolds.

Detailed Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)piperazin-2-one

This protocol provides a representative example of the synthesis of a 1-arylpiperazin-2-one derivative.

Step 1: Synthesis of 2-chloro-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethan-1-one

-

To a stirred solution of 1-(4-methoxyphenyl)piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 2-chloroacetyl chloride (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization to 1-(4-methoxyphenyl)piperazin-2-one

-

Dissolve the crude intermediate from Step 1 in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 1-(4-methoxyphenyl)piperazin-2-one.[4]

Causality in Experimental Choices:

-

The use of a non-nucleophilic base like triethylamine in the acylation step is crucial to prevent unwanted side reactions with the 2-chloroacetyl chloride.

-

Anhydrous conditions are essential in the cyclization step, as sodium hydride reacts violently with water.

-

DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 cyclization.

Biological Activities and Therapeutic Potential

The 1-arylpiperazin-2-one scaffold has demonstrated a remarkable breadth of biological activities, primarily focused on oncology and central nervous system (CNS) disorders. The specific nature of the aryl substituent plays a pivotal role in determining the target affinity and pharmacological profile of the resulting derivatives.

Anticancer Activity

A significant body of research highlights the potential of 1-arylpiperazin-2-one derivatives as potent anticancer agents.[1] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including those of the prostate and breast.[5][6]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

Aryl Substituents: The nature and position of substituents on the aryl ring are critical for cytotoxic potency. Electron-withdrawing groups, such as halogens, and electron-donating groups at the ortho and meta positions of the phenyl ring have been shown to enhance anticancer activity against prostate cancer cell lines.[5]

-

Terminal Moieties: The addition of further chemical moieties to the piperazinone ring can modulate activity and selectivity.

| Compound ID | Aryl Substituent | Cell Line | IC50 (µM) | Reference |

| 1a | 2-chlorophenyl | PC-3 | <10 | [5] |

| 1b | 3-chlorophenyl | PC-3 | <10 | [5] |

| 2a | 2-methoxyphenyl | LNCaP | <10 | [7] |

| 2b | 4-fluorophenyl | DU145 | <10 | [7] |

Table 1: Representative 1-arylpiperazin-2-one derivatives and their in vitro anticancer activity.

Caption: Interaction of 1-arylpiperazin-2-one scaffolds with cancer-related targets.

Central Nervous System (CNS) Activity

The arylpiperazine moiety is a well-established pharmacophore for targeting CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[2][3] The incorporation of this moiety into the rigidified piperazin-2-one scaffold allows for the fine-tuning of receptor affinity and functional activity.

Derivatives of 1-arylpiperazin-2-one have shown significant affinity for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A.[8][9] This suggests their potential as therapeutic agents for a range of neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.

Structure-Activity Relationship (SAR) Insights for CNS Activity:

-

Aryl Moiety: The nature of the aryl group is a key determinant of serotonin receptor affinity. For instance, a 2-methoxyphenyl substituent is often associated with high affinity for the 5-HT1A receptor.[10]

-

Linker and Terminal Groups: For long-chain arylpiperazine derivatives, the length and nature of the linker between the piperazine and a terminal moiety significantly impact receptor binding.[11] While this guide focuses on the core scaffold, it is an important consideration for further derivatization.

| Compound ID | Aryl Substituent | Receptor Target | Kᵢ (nM) | Reference |

| 3a | 2-methoxyphenyl | 5-HT1A | 3.77 | [9] |

| 3b | 2-pyrimidinyl | 5-HT1A | 19 | [8] |

| 4a | Phenyl | 5-HT2A | 309 | [8] |

| 4b | 2-methoxyphenyl | 5-HT2A | 67 | [10] |

Table 2: Representative 1-arylpiperazin-2-one derivatives and their affinity for serotonin receptors.

Caption: Modulation of CNS receptors by 1-arylpiperazin-2-one scaffolds.

Conclusion and Future Perspectives

The 1-arylpiperazin-2-one scaffold represents a highly versatile and promising platform in the ongoing quest for novel therapeutics. Its synthetic tractability, coupled with the ability to precisely modulate its physicochemical and pharmacological properties through targeted substitutions, makes it an attractive starting point for drug discovery campaigns. The demonstrated potent activities in the realms of oncology and neuroscience underscore the broad therapeutic potential of this privileged core.

Future research in this area will likely focus on the continued exploration of the vast chemical space around the 1-arylpiperazin-2-one nucleus. The synthesis and evaluation of novel derivatives with diverse aryl substituents and further functionalization of the piperazinone ring will undoubtedly lead to the discovery of new ligands with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the intricate interactions between these scaffolds and their biological targets deepens, the 1-arylpiperazin-2-one core is poised to play an increasingly significant role in the development of next-generation medicines.

References

- Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Chen, H., Yang, Z., Sun, T., Niu, J., Tian, X., & Yuan, M. (2018). Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Anticancer Agents. Letters in Organic Chemistry, 15(11), 981-989. [Link]

- Głuch-Lutwin, M., Grychowska, K., & Siwek, A. (2017). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules, 22(12), 2114. [Link]

- Leopoldo, M., Lacivita, E., & De Giorgio, P. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1337-1353. [Link]

- Mastromarino, M., Niso, M., & Abate, C. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. International Journal of Molecular Sciences, 23(4), 2058. [Link]

- Andreozzi, G., Corvino, A., & Severino, B. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

- Shen, J., Zhao, S., & Chen, H. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 27(1), 133-143. [Link]

- Mastromarino, M., Niso, M., & Abate, C. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1323. [Link]

- Kumar, V., & Singh, S. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. [Link]

- Gan, L. L., et al. (2010). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

- Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., ... & Fiorino, F. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1459. [Link]

- Cignarella, G., Barlocco, D., & Pinna, G. A. (1991). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Journal of Medicinal Chemistry, 34(1), 143-148. [Link]

- ResearchGate. (2012).

- Piaz, V. D., & Castellana, M. C. (2022). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Molecules, 27(19), 6296. [Link]

- Mokra, D., & Peikova, L. (2015). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. Molecules, 20(12), 21466-21481. [Link]

- Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., ... & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

- Wang, Y., Zhang, Y., & Li, J. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2288-2300. [Link]

- Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., ... & Fiorino, F. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1459. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (2017). A general and convenient synthesis of N-aryl piperazines. [Link]

- ResearchGate. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. [Link]

- Wikipedia. (n.d.).

- ResearchGate. (2014).

- Dimmock, J. R., et al. (2011). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1116-1123. [Link]

- Mamedov, V. A., et al. (2007). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 12(5), 1045-1053. [Link]

- ResearchGate. (2007). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. [Link]

- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

- Niso, M., et al. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 23(12), 6509. [Link]

- Reddy, T. R., et al. (2016). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 6(73), 68848-68852. [Link]

- ResearchGate. (2014). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

- ResearchGate. (2015). Piperazine scaffold in drugs – structural and pharmaceutical points of view. [Link]

- Wikipedia. (n.d.).

- ResearchGate. (2014).

Sources

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. iris.unina.it [iris.unina.it]

- 7. Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ricerca.uniba.it [ricerca.uniba.it]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Bromophenyl)piperazin-2-one: Synthesis, Properties, and Medicinal Chemistry Context

This guide provides a detailed technical overview of 1-(4-Bromophenyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. Due to the compound's status as a niche building block rather than a widely documented pharmaceutical agent, this paper focuses on its synthetic accessibility and its potential applications as inferred from the extensive development history of the structurally related N-aryl piperazine class. We will explore the logical synthesis pathways, provide actionable experimental protocols, and discuss the scientific rationale for its relevance in modern drug discovery.

Introduction: The N-Aryl Piperazin-2-one Scaffold

The piperazine ring is a ubiquitous motif in medicinal chemistry, integral to the structure of numerous approved drugs.[1] Its ability to confer favorable pharmacokinetic properties, such as improved solubility and the ability to cross the blood-brain barrier, has made it a privileged scaffold.[1][2] The N-aryl piperazine subclass, in particular, is a cornerstone of central nervous system (CNS) drug discovery, with countless derivatives developed as antipsychotics, antidepressants, and anxiolytics, often targeting serotonergic or dopaminergic receptors.[3][4][5]

The subject of this guide, this compound, introduces a key structural modification to this well-established pharmacophore: a carbonyl group at the 2-position of the piperazine ring. This seemingly minor change has significant implications:

-

Altered Electronic and Steric Profile: The amide bond introduces a planar, polar moiety that can act as a hydrogen bond acceptor, fundamentally changing how the molecule interacts with biological targets compared to the parent piperazine.

-

Modified Basicity: The basicity of the second nitrogen atom (at position 4) is reduced, which can impact physiological pH protonation state, receptor binding, and off-target activities.

-

Conformational Rigidity: The presence of the lactam ring introduces a degree of conformational constraint, which can be advantageous for optimizing binding affinity and selectivity.

While a detailed discovery and development history for this compound is not prominent in the scientific literature, its value lies in its potential as a versatile intermediate and a next-generation scaffold for creating novel therapeutics. This guide serves to bridge that information gap by providing a foundational understanding of its synthesis and potential utility.

Physicochemical and Structural Data

Summarizing the core data for this compound provides a baseline for its use in experimental design.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 40053-29-8 |

| Molecular Formula | C₁₀H₁₁BrN₂O |

| Molecular Weight | 255.11 g/mol |

| Appearance | White to off-white crystalline powder (typical) |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (predicted) |

| Canonical SMILES | C1CN(C(=O)N1)C2=CC=C(C=C2)Br |

Synthetic Methodologies and Experimental Protocols

The synthesis of N-aryl piperazin-2-ones is accessible through several well-established chemical transformations. The choice of route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Classical Synthesis: Two-Component Cyclization

The most direct and historically common approach involves the condensation and cyclization of two primary components: an N-substituted ethylenediamine and an α-haloacetylating agent.

Causality Behind Experimental Choices: This pathway is favored for its straightforwardness and reliance on readily available commercial starting materials. The key transformation is an intramolecular nucleophilic substitution (an SN2 reaction), where the secondary amine attacks the carbon bearing the halogen to form the six-membered lactam ring. The use of a base is critical to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the cyclized product.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

The Bromophenyl Group in Piperazinone Scaffolds: A Technical Guide to Structure-Activity Relationships and Mechanistic Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazinone core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic substitution of this core is a key determinant of pharmacological activity. Among the various substituents, the bromophenyl group has emerged as a particularly significant moiety, capable of profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile. This in-depth technical guide synthesizes the current understanding of the multifaceted role of the bromophenyl group in piperazinone activity. We will dissect its impact on molecular interactions, explore its significance in compounds targeting the central nervous system (CNS) and in anticancer agents, and provide practical, field-proven insights into the experimental methodologies used to elucidate these properties.

Introduction: The Piperazinone Scaffold and the Significance of Aromatic Substitution

Piperazinones, six-membered heterocyclic rings containing two nitrogen atoms and a carbonyl group, are a cornerstone of many therapeutic agents. Their structural rigidity, synthetic tractability, and ability to present substituents in well-defined spatial orientations make them an ideal starting point for drug design. The arylpiperazine substructure, in particular, is a common feature in drugs targeting a wide range of receptors and enzymes.

The nature of the substitution on this aryl ring is a critical factor in modulating the pharmacological profile of the molecule. The introduction of a bromophenyl group is a strategic choice that can impart several advantageous properties, which we will explore in detail throughout this guide. These properties are not merely a result of increased bulk or lipophilicity; rather, they stem from the unique electronic and steric characteristics of the bromine atom itself.

The Mechanistic Underpinnings of the Bromophenyl Group's Influence

The presence of a bromine atom on the phenyl ring of a piperazinone derivative is not a passive structural element. It actively participates in and influences intermolecular interactions, which are fundamental to a drug's mechanism of action.

Halogen Bonding: A Key Non-Covalent Interaction

A pivotal role of the bromine atom is its ability to act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a biological target.

The strength of this interaction is significant, with Br···O contacts having been estimated to contribute between 9.0 and 12.1 kJ/mol to binding energy. This is comparable to or even stronger than a conventional hydrogen bond. This directional and energetically favorable interaction can serve to orient the ligand within a binding pocket, conferring a higher degree of affinity and specificity for its target.

Logical Relationship: Halogen Bonding in Target Engagement

Caption: The role of halogen bonding in ligand-target interactions.

Electronic Effects and Lipophilicity

The bromine atom is an electron-withdrawing group, which can influence the electronic properties of the phenyl ring and, by extension, the entire molecule. This can affect the pKa of the piperazine nitrogens, which can be crucial for salt formation and solubility.

Furthermore, the introduction of a bromine atom significantly increases the lipophilicity of the compound. This property is a double-edged sword in drug design. Increased lipophilicity can enhance membrane permeability, facilitating entry into the CNS, but it can also lead to increased metabolic turnover and potential off-target toxicities. The strategic placement of the bromine atom is therefore a key consideration in balancing these effects.

The Bromophenyl Group in CNS-Active Piperazinones

The arylpiperazine motif is a well-established pharmacophore in drugs targeting the central nervous system, particularly those interacting with serotonergic and dopaminergic receptors. The bromophenyl group can play a significant role in fine-tuning the activity of these agents.

The increased lipophilicity conferred by the bromine atom can facilitate crossing the blood-brain barrier, a prerequisite for CNS activity. Moreover, the potential for halogen bonding within the binding sites of G-protein coupled receptors (GPCRs), which are rich

1-(4-Bromophenyl)piperazin-2-one: A Versatile Intermediate for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-arylpiperazine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics, particularly those targeting the central nervous system (CNS).[1] The introduction of a carbonyl group to form a piperazin-2-one ring imparts conformational rigidity and unique hydrogen bonding capabilities, offering a distinct advantage in scaffold design. This guide focuses on 1-(4-Bromophenyl)piperazin-2-one , a key pharmaceutical intermediate whose strategic design combines the pharmacologically significant arylpiperazinone core with a synthetically versatile bromine handle. We will explore its synthesis via palladium-catalyzed cross-coupling, its physicochemical properties, and its pivotal role as a precursor for creating diverse molecular libraries for drug discovery programs.

Introduction: The Strategic Value of the 1-Arylpiperazin-2-one Scaffold

The piperazine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, prized for its ability to improve aqueous solubility and introduce a basic nitrogen center for target engagement.[2][3] Modifying this core structure to a piperazin-2-one creates a constrained, chiral-at-nitrogen (upon substitution) scaffold that can present pharmacophoric elements with greater spatial precision. This structural rigidity can lead to enhanced binding affinity and selectivity for protein targets.

The subject of this guide, this compound, is of particular interest for two primary reasons:

-

The 1-Arylpiperazinone Core: This moiety is a recognized pharmacophore in agents targeting CNS disorders like depression and anxiety.[4]

-

The 4-Bromophenyl Group: The bromine atom is not merely a substituent; it is a powerful and versatile synthetic handle. It serves as a prime reaction site for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the late-stage diversification of drug candidates. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide range of chemical functionalities at this position.

Physicochemical & Structural Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be reliably predicted through computational methods. These characteristics are essential for planning synthetic transformations, purification, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₂O | [PubChem] |

| Molecular Weight | 255.11 g/mol | [PubChem] |

| Monoisotopic Mass | 254.00548 Da | [PubChem] |

| IUPAC Name | This compound | [PubChem] |

| Predicted XlogP | 1.3 | [PubChem] |

| Hydrogen Bond Donors | 1 (Amine N-H) | [PubChem] |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Piperazine N) | [PubChem] |

(Note: The data presented is for the base compound, derived from the hydrochloride salt entry in PubChem.)

Synthesis and Mechanistic Considerations

The most robust and industrially scalable method for constructing the C-N bond between the piperazin-2-one ring and the bromophenyl moiety is the Buchwald-Hartwig amination .[2][5] This palladium-catalyzed cross-coupling reaction has revolutionized aryl amine synthesis due to its broad substrate scope, high functional group tolerance, and typically high yields, making it superior to harsher, traditional methods like the Ullmann condensation.[6]

Causality of Method Selection

The choice of the Buchwald-Hartwig amination is deliberate and based on several key advantages:

-

Efficiency: The reaction often proceeds under relatively mild conditions with high efficiency, which is critical for cost-effective pharmaceutical production.[6]

-

Versatility: A wide array of palladium catalysts and phosphine ligands are available, allowing for fine-tuning and optimization to accommodate various substrates, even challenging ones.[7]

-